molecular formula C16H12ClNO4 B11054147 (2Z)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-nitroprop-2-en-1-one

(2Z)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-nitroprop-2-en-1-one

Cat. No. B11054147
M. Wt: 317.72 g/mol
InChI Key: RIEJOGCENOIBFA-GDNBJRDFSA-N
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Description

(2Z)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-nitroprop-2-en-1-one is an organic compound that belongs to the class of nitroalkenes This compound is characterized by the presence of a nitro group (-NO2) attached to a propene backbone, with additional substituents including a 4-chlorophenyl group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-nitroprop-2-en-1-one typically involves the condensation of 4-chlorobenzaldehyde and 4-methoxybenzaldehyde with nitroethane in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the nitroalkene product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the desired product.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo oxidation reactions to form nitroso or nitrate derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Nitroso derivatives, nitrate derivatives.

    Reduction: Amines, hydroxylamines.

    Substitution: Nitro-substituted aromatic compounds, halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Research has investigated the compound’s potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Medicine: The compound’s pharmacological properties are being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-nitroprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA contributes to its antimicrobial and anticancer activities.

Similar Compounds:

  • (2Z)-3-(4-bromophenyl)-1-(4-methoxyphenyl)-2-nitroprop-2-en-1-one
  • (2Z)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-2-nitroprop-2-en-1-one
  • (2Z)-3-(4-methylphenyl)-1-(4-methoxyphenyl)-2-nitroprop-2-en-1-one

Comparison:

    This compound: is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties compared to other halogenated derivatives.

  • The 4-methoxyphenyl group contributes to the compound’s reactivity and potential biological activity, making it a valuable scaffold for drug development.
  • Compared to similar compounds, This compound exhibits unique reactivity patterns and biological effects, highlighting its potential for diverse applications.

properties

Molecular Formula

C16H12ClNO4

Molecular Weight

317.72 g/mol

IUPAC Name

(Z)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-nitroprop-2-en-1-one

InChI

InChI=1S/C16H12ClNO4/c1-22-14-8-4-12(5-9-14)16(19)15(18(20)21)10-11-2-6-13(17)7-3-11/h2-10H,1H3/b15-10-

InChI Key

RIEJOGCENOIBFA-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)Cl)/[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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